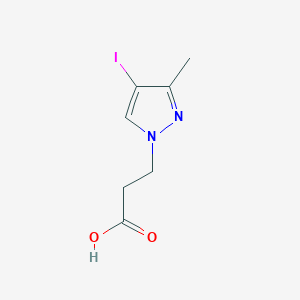

3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-iodo-3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDKEJQHIJNWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005583-96-9 | |

| Record name | 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid.

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. Pyrazole-containing molecules are foundational scaffolds in modern drug discovery, recognized for their wide range of biological activities.[1][2] This specific compound, featuring an iodine atom at the C4 position and a propanoic acid side chain at the N1 position, serves as a highly versatile building block for further chemical elaboration through cross-coupling reactions and amide bond formations. The protocols herein are designed for reproducibility and scalability, detailing not just the procedural steps but also the underlying chemical principles and strategic considerations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction and Strategic Importance

The pyrazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents to anticancer therapeutics.[2] The derivatization of the pyrazole scaffold allows for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The target molecule, this compound, is of particular strategic interest for several reasons:

-

Versatile Synthetic Handle: The iodine atom at the C4 position is an excellent functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl substituents.[3]

-

Pharmacophore Element: The N-substituted propanoic acid moiety provides a carboxylic acid group, a common feature in drug candidates for interacting with biological targets or improving solubility and pharmacokinetic profiles. Pyrazole carboxylic acids have been identified as potent enzyme inhibitors.[4][5]

-

Modularity: The synthetic route is modular, allowing for variations in the starting materials to generate a library of analogues for structure-activity relationship (SAR) studies.

This guide presents a robust, three-step synthetic sequence beginning from the commercially available 3-methyl-1H-pyrazole.

Retrosynthetic Analysis and Synthesis Plan

The synthetic strategy is based on a logical disconnection of the target molecule. The primary disconnections are at the C-N bond of the propanoic acid side chain and the C-I bond on the pyrazole ring. This retrosynthetic analysis leads to a straightforward forward synthesis.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis plan involves three main stages:

-

Regioselective Iodination: Introduction of an iodine atom at the C4 position of 3-methyl-1H-pyrazole.

-

N-Alkylation: Conjugate addition of the iodinated pyrazole to ethyl acrylate to form the propanoate ester.

-

Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the title compound.

Overall Synthetic Workflow

The complete synthetic pathway is visualized below, outlining the transformation from starting material to the final product.

Caption: Three-step synthesis workflow diagram.

Step 1: Synthesis of 4-Iodo-3-methyl-1H-pyrazole

Rationale: Direct iodination of pyrazoles can be challenging due to regioselectivity issues. The use of elemental iodine in the presence of an oxidant like ceric ammonium nitrate (CAN) has been shown to favor iodination at the electron-rich C4 position of the pyrazole ring.[3] This method avoids the use of strong bases and cryogenic temperatures associated with lithiation strategies.

| Reagent | MW ( g/mol ) | Amount (1 eq) | Moles | Notes |

| 3-Methyl-1H-pyrazole | 82.10 | 5.00 g | 60.9 mmol | Starting Material |

| Iodine (I₂) | 253.81 | 16.2 g | 63.8 mmol | 1.05 eq |

| Ceric Ammonium Nitrate (CAN) | 548.23 | 36.7 g | 67.0 mmol | 1.1 eq |

| Acetonitrile (CH₃CN) | 41.05 | 250 mL | - | Solvent |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (5.00 g, 60.9 mmol) and acetonitrile (250 mL). Stir until the solid dissolves.

-

Add elemental iodine (16.2 g, 63.8 mmol) to the solution. The mixture will turn into a dark brown solution.

-

In a separate beaker, dissolve ceric ammonium nitrate (36.7 g, 67.0 mmol) in 50 mL of acetonitrile. Note: The dissolution might be slow.

-

Add the CAN solution dropwise to the pyrazole/iodine mixture over 30 minutes at room temperature. The reaction is exothermic; maintain the temperature below 35 °C using a water bath if necessary.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~300 mL) to reduce excess iodine. The color will fade from dark brown to pale yellow.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford 4-iodo-3-methyl-1H-pyrazole as a white to off-white solid.

-

Expected Yield: 75-85%.

-

Step 2: Synthesis of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate

Rationale: The N-alkylation of the pyrazole is achieved via a Michael (conjugate) addition to ethyl acrylate. This method is highly efficient for forming the N-C bond under mild, base-catalyzed conditions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used as a non-nucleophilic organic base to deprotonate the pyrazole NH, facilitating the attack on the electron-deficient alkene.

| Reagent | MW ( g/mol ) | Amount (1 eq) | Moles | Notes |

| 4-Iodo-3-methyl-1H-pyrazole | 207.99 | 10.0 g | 48.1 mmol | From Step 1 |

| Ethyl Acrylate | 100.12 | 5.8 mL | 52.9 mmol | 1.1 eq, Acrylate |

| DBU | 152.24 | 0.72 mL | 4.81 mmol | 0.1 eq, Catalyst |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | Solvent |

Procedure:

-

Dissolve 4-iodo-3-methyl-1H-pyrazole (10.0 g, 48.1 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask.

-

Add ethyl acrylate (5.8 mL, 52.9 mmol) to the solution.

-

Add DBU (0.72 mL, 4.81 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature for 6-8 hours. Monitor by TLC (2:1 Hexanes:Ethyl Acetate) for the disappearance of the starting pyrazole.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting oil in ethyl acetate (200 mL) and wash with 1M HCl (2 x 50 mL) to remove DBU, followed by saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which is often a pale yellow oil of sufficient purity for the next step. If necessary, purify by column chromatography (gradient elution, 5% to 20% ethyl acetate in hexanes).

-

Expected Yield: 90-98%.

-

Step 3: Synthesis of this compound

Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester. Lithium hydroxide (LiOH) is a preferred base as it effectively hydrolyzes the ester at room temperature with minimal side reactions and allows for a straightforward workup.

| Reagent | MW ( g/mol ) | Amount (1 eq) | Moles | Notes |

| Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate | 308.11 | 13.0 g | 42.2 mmol | From Step 2 |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.54 g | 84.4 mmol | 2.0 eq |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Co-solvent |

| Water (H₂O) | 18.02 | 50 mL | - | Co-solvent |

| Hydrochloric Acid (HCl), 2M | - | ~45 mL | - | For acidification to pH ~2-3 |

Procedure:

-

Dissolve the crude ester (13.0 g, 42.2 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL flask.

-

Add lithium hydroxide monohydrate (3.54 g, 84.4 mmol) and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

-

After completion, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 2M HCl. A white precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).

-

Dry the solid in a vacuum oven at 40-50 °C overnight to yield this compound as a white crystalline solid.

-

Expected Yield: 85-95%.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the final compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₉IN₂O₂ |

| Molecular Weight | 280.06 g/mol [6] |

| Appearance | White to off-white crystalline solid |

| Purity | >95% (as determined by NMR and/or HPLC) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water, chloroform |

Analytical Characterization Workflow

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid | C7H9IN2O2 | CID 168806586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid.

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of extensive experimental data for this specific molecule in publicly available literature, this document establishes a predictive framework grounded in data from close structural analogues and established analytical methodologies. We present predicted values for key drug-like properties, including lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility. Each predicted property is contextualized with a discussion of its importance in drug development and is accompanied by detailed, field-proven experimental protocols for its empirical determination. This guide serves as a foundational resource for researchers, enabling informed decision-making in the synthesis, characterization, and application of this and related pyrazole derivatives.

Introduction and Molecular Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for designing targeted therapies. The subject of this guide, this compound, incorporates several key functional groups that are expected to govern its physicochemical behavior: a substituted pyrazole ring, an iodine atom, a methyl group, and a propanoic acid side chain.

The strategic placement of an iodine atom offers a site for further synthetic modification (e.g., via cross-coupling reactions) while also influencing lipophilicity and metabolic stability. The propanoic acid moiety introduces an ionizable acidic center, critically impacting solubility and the potential for salt formation. Understanding the interplay of these groups is paramount for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and analogous physicochemical properties critical for assessing the drug-like potential of the target compound.

| Property | Predicted Value (Target Compound) | Analog 1: 3-(4-iodo-1-methyl-pyrazol-3-yl)propanoic acid[2] | Analog 2: 4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid[4] |

| Molecular Formula | C₇H₉IN₂O₂ | C₇H₉IN₂O₂ | C₈H₁₁IN₂O₂ |

| Molecular Weight | 280.06 g/mol | 280.06 g/mol | 294.09 g/mol |

| XLogP3 | ~0.9 - 1.2 | 0.7 | Not Available |

| pKa (acidic) | ~4.5 - 5.0 | Not Available | Not Available |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | 55.1 Ų | 55.1 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Rotatable Bonds | 3 | 3 | 4 |

Lipophilicity (LogP/LogD)

Scientific Rationale

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a cornerstone of drug design. It profoundly influences a molecule's ability to cross biological membranes, bind to plasma proteins, and interact with metabolic enzymes. An optimal LogP value, typically between 1 and 3 for orally administered drugs, balances aqueous solubility with membrane permeability. The distribution coefficient (LogD) extends this concept by accounting for the lipophilicity of all ionic species at a given pH, which is particularly relevant for ionizable molecules like our target compound.

Predicted Lipophilicity

The computed XLogP3 for the isomeric analogue is 0.7.[2] Our target compound, this compound, is expected to exhibit slightly higher lipophilicity. The N-alkylation in the pyrazole ring generally increases lipophilicity compared to the C-methylation adjacent to the nitrogen. Therefore, a predicted XLogP3 value in the range of 0.9 to 1.2 is a reasonable starting point. At physiological pH (7.4), the carboxylic acid group will be predominantly deprotonated, leading to a significantly lower LogD value, which will enhance its aqueous solubility.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient, a robust and reliable technique.[7][8]

Materials:

-

n-Octanol (pre-saturated with water)

-

Purified Water (pre-saturated with n-octanol)

-

Target compound

-

Appropriate buffer (e.g., PBS for LogD at pH 7.4)

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvents: Mix n-octanol and water (or buffer) in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Stock Solution: Prepare a stock solution of the target compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol with 5 mL of the compound's aqueous stock solution.

-

Equilibration: Tightly cap the tube and shake it gently on a mechanical shaker for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the tube at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for experimental LogP determination via the Shake-Flask method.

Ionization Constant (pKa)

Scientific Rationale

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[9] For pharmaceutical compounds, the pKa dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, receptor binding, and formulation characteristics. The propanoic acid group on the target molecule is the primary acidic center. The pyrazole ring is weakly basic, but its basicity is generally too low to be physiologically relevant for protonation.

Predicted pKa

Standard aliphatic carboxylic acids typically have pKa values around 4.7. The electron-withdrawing nature of the adjacent pyrazole ring is expected to slightly acidify the carboxylic proton. Therefore, a predicted pKa in the range of 4.5 to 5.0 is anticipated for this compound. This means that at physiological pH (~7.4), the molecule will exist almost entirely in its deprotonated, anionic carboxylate form, which will dominate its aqueous solubility profile.

Caption: Relationship between pH, pKa, and the ionization state of the molecule.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[10]

Materials:

-

Target compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (degassed)

-

Calibrated pH meter with a combination electrode

-

Automated titrator or magnetic stirrer and burette

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1-5 mM). If solubility is low, a co-solvent like methanol or DMSO can be used, and the aqueous pKa is then extrapolated.

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl to ensure the carboxylic acid is fully protonated.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Data Recording: Record the pH of the solution after each addition of NaOH. Continue the titration past the expected equivalence point (e.g., to pH 12).

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the inflection point of a derivative plot (ΔpH/ΔV) can be used to determine the equivalence point precisely.

Aqueous Solubility

Scientific Rationale

Aqueous solubility is a critical prerequisite for drug absorption.[11] A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major cause of failure for drug candidates.[11] The solubility of our target molecule will be highly dependent on pH due to the ionizable carboxylic acid group.

Predicted Solubility

Given the predicted pKa of ~4.5-5.0, the intrinsic solubility (solubility of the neutral form) is expected to be low. However, at pH values above the pKa, particularly at physiological pH 7.4, the compound will be in its highly soluble carboxylate form. Therefore, it is predicted to have low intrinsic solubility but high pH-dependent solubility , a favorable profile for many formulation strategies.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask)

This method determines the equilibrium solubility, which is the most relevant measure for biopharmaceutical characterization.[12][13]

Materials:

-

Target compound (solid form)

-

Aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4)

-

Vials with screw caps

-

Thermostatic shaker

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS)

Procedure:

-

Sample Addition: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Filtration: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a calibration curve.

-

Reporting: The determined concentration is the thermodynamic solubility of the compound at that specific pH and temperature.

Expected Spectroscopic Profile

Mass Spectrometry (MS)

In mass spectrometry, the presence of iodine (¹²⁷I, 100% natural abundance) will yield a distinct molecular ion peak (M⁺) with no significant M+1 or M+2 isotope pattern from the halogen itself.[14][15] Fragmentation would likely involve the loss of the carboxylic acid group (-COOH), cleavage of the propanoic acid chain, and potential fragmentation of the pyrazole ring.

-

Expected [M+H]⁺: ~280.978 m/z

-

Characteristic Fragments: Loss of H₂O, loss of COOH, cleavage of the ethyl linker.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features from the carboxylic acid and the aromatic pyrazole ring.

-

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption from ~2500-3300 cm⁻¹.[16][17]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1760 cm⁻¹.[17][18]

-

C=C and C=N Stretches (Pyrazole Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

-

C-I Stretch: Typically found in the far-IR region (<600 cm⁻¹), often weak and may be difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR will provide definitive structural confirmation.

-

¹H NMR:

-

-COOH Proton: A broad singlet far downfield, typically >10-12 ppm.[16]

-

Pyrazole Ring Proton: A singlet around 7.5-8.0 ppm.

-

Propanoic Acid CH₂ Groups: Two distinct triplets in the aliphatic region (~2.5-4.5 ppm), with the group alpha to the nitrogen being further downfield.

-

Methyl Group Protons: A singlet around 2.2-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: In the 170-180 ppm range.[16]

-

Pyrazole Ring Carbons: Three distinct signals in the aromatic region (~100-150 ppm), with the iodinated carbon being significantly shielded or deshielded depending on the specific electronic environment.

-

Aliphatic Carbons: Signals for the two CH₂ groups and the CH₃ group in the upfield region (<60 ppm).

-

Conclusion

This technical guide establishes a robust predictive framework for the key physicochemical properties of this compound. Based on analysis of structural analogues and fundamental chemical principles, the compound is predicted to be a moderately lipophilic acid (XLogP3 ~0.9-1.2, pKa ~4.5-5.0) with favorable pH-dependent aqueous solubility. This profile suggests that the molecule is a promising candidate for further investigation in drug discovery programs. The detailed experimental protocols provided herein offer a clear and validated pathway for the empirical determination of these critical parameters, enabling researchers to transition from predictive analysis to concrete data-driven development.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. URL: [Link]

-

Glomme, A., & Martinez, M. N. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. URL: [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. URL: [Link]

-

Petrovska, J., & Dimitrovska, A. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. URL: [Link]

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. PubChem. URL: [Link]

-

Chigome, S., & Mvango, S. (2020). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. URL: [Link]

-

IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. URL: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. URL: [Link]

-

Reijenga, J., van Hoof, A., van der Wal, A., & Slanina, P. (2013). Development of Methods for the Determination of pKa Values. PMC. URL: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. URL: [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. URL: [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. URL: [Link]

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. URL: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. URL: [Link]

-

National Center for Biotechnology Information. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. URL: [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. URL: [Link]

-

ACS Publications. (n.d.). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling. URL: [Link]

-

National Center for Biotechnology Information. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. PubMed Central. URL: [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. PubMed Central. URL: [Link]

-

National Center for Biotechnology Information. (2025). Topological modeling and QSPR based prediction of physicochemical properties of bioactive polyphenols. PubMed Central. URL: [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... URL: [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. URL: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. URL: [Link]

-

AA Blocks. (n.d.). 2726467-13-4 | 3-(4-iodo-1-methyl-pyrazol-3-yl)propanoic acid. URL: [Link]

-

Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. URL: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. URL: [Link]

-

SpectraBase. (n.d.). Pyrazole-3-carboxylic acid - Optional[FTIR] - Spectrum. URL: [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid | C7H9IN2O2 | CID 168806586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid [cymitquimica.com]

- 5. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topological modeling and QSPR based prediction of physicochemical properties of bioactive polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijirss.com [ijirss.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

Spectroscopic Characterization of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the versatile biological activities associated with the pyrazole scaffold.[1][2] This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures. This document is intended to serve as a practical resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data of this compound and related compounds with a high degree of confidence.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉IN₂O₂ | [3] |

| Monoisotopic Mass | 279.9709 Da | [3] |

| Predicted XlogP | 0.7 |[3] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable method, given the presence of the acidic proton.

Expected Fragmentation: The fragmentation pattern in MS provides valuable structural information. Key expected fragments for this molecule would include:

-

Loss of the carboxylic acid group (-COOH): A neutral loss of 45 Da.

-

Cleavage of the propanoic acid side chain: Fragmentation at the C-C bonds of the side chain.

-

Loss of iodine: Cleavage of the C-I bond.

Predicted Mass-to-Charge Ratios: Based on computational predictions, the following m/z values for common adducts are expected in high-resolution mass spectrometry (HRMS).[3]

Table 2: Predicted m/z for Common Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 280.97818 |

| [M+Na]⁺ | 302.96012 |

| [M-H]⁻ | 278.96362 |

| [M+K]⁺ | 318.93406 |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Predicted IR Absorption Bands: The following table outlines the predicted IR absorption frequencies, drawing comparisons with data for propanoic acid and pyrazole derivatives.[4][5]

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong and broad due to hydrogen bonding |

| C-H (sp³ hybridized) | 2980 - 2850 | Aliphatic C-H stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong carbonyl stretch |

| C=N, C=C (Pyrazole) | 1600 - 1450 | Aromatic ring stretching vibrations |

| C-N (Pyrazole) | 1350 - 1250 | Stretching vibration |

| C-O (Carboxylic Acid) | 1300 - 1200 | Stretching vibration |

| C-I | 600 - 500 | Carbon-iodine stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

Table 4: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H (Pyrazole Ring) | ~7.5 - 8.0 | Singlet | 1H | Aromatic proton on the pyrazole ring. |

| CH₂ (alpha to N) | ~4.2 - 4.5 | Triplet | 2H | Deshielded by the adjacent nitrogen atom. |

| CH₂ (beta to N) | ~2.8 - 3.1 | Triplet | 2H | Coupled to the other CH₂ group. |

| CH₃ (on Pyrazole) | ~2.2 - 2.5 | Singlet | 3H | Methyl group attached to the pyrazole ring. |

| OH (Carboxylic Acid) | ~10 - 12 | Broad Singlet | 1H | Acidic proton, chemical shift can vary. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

Table 5: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carboxylic Acid) | ~170 - 175 | Carbonyl carbon of the carboxylic acid. |

| C (Pyrazole, C-CH₃) | ~145 - 150 | Carbon attached to the methyl group. |

| C (Pyrazole, C-H) | ~130 - 135 | Carbon bearing the single proton. |

| C (Pyrazole, C-I) | ~75 - 85 | Carbon attached to iodine, shifted upfield. |

| CH₂ (alpha to N) | ~45 - 50 | Carbon adjacent to the pyrazole nitrogen. |

| CH₂ (beta to N) | ~30 - 35 | Aliphatic carbon in the propanoic acid chain. |

| CH₃ (on Pyrazole) | ~10 - 15 | Methyl group carbon. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Caption: A generalized workflow for the spectroscopic analysis of a novel compound.

1. Mass Spectrometry (ESI-MS):

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

2. Infrared Spectroscopy (ATR-IR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided tables and interpretations serve as a robust baseline for researchers working with this molecule. Experimental verification of these predictions will be crucial for the definitive structural confirmation and for building a complete spectroscopic profile of this compound. The methodologies outlined are standard practices in the field and should yield high-quality data for rigorous analysis.

References

-

PubChem. 3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid. Available from: [Link]

-

PubChem. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Available from: [Link]

-

Kubaskova, Z., et al. (2021). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. ACS Catalysis. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

NIST. Propanoic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

Baskakova, A. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. Available from: [Link]

-

Jankovics, D., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2018(5), 184-199. Available from: [Link]

-

PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Available from: [Link]

-

PubChem. 3-(4-iodo-5-methyl-1h-pyrazol-1-yl)propanoic acid. Available from: [Link]

-

Perez-Villanueva, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Available from: [Link]

-

Organ, M. G., & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. Journal of Combinatorial Chemistry, 5(2), 118–124. Available from: [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H9IN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Propanoic acid [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of Iodinated Pyrazole Derivatives

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of iodine into the pyrazole ring offers unique physicochemical properties, such as the potential for halogen bonding, which can significantly modulate biological activity, potency, and selectivity. This guide provides an in-depth analysis of the burgeoning field of iodinated pyrazole derivatives, exploring their synthesis, diverse biological activities, and underlying mechanisms of action. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of iodinated pyrazoles in modern therapeutics.

Introduction: The Significance of the Iodinated Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in the development of a wide range of pharmaceuticals.[2][3][4] Their synthetic accessibility and the ability to functionalize various positions on the ring have made them a focal point for medicinal chemists.

The strategic incorporation of an iodine atom onto the pyrazole core, particularly at the C4 position, dramatically enhances its utility as a synthetic intermediate and can profoundly influence its biological profile.[1][5] The carbon-iodine bond is a key reactive handle, amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][5] This allows for late-stage functionalization, a critical advantage in lead optimization for drug discovery.[5]

From a pharmacodynamic perspective, the iodine atom is not merely a synthetic tool. Its size, hydrophobicity, and ability to form halogen bonds can lead to enhanced binding affinity and selectivity for biological targets. This guide will explore the tangible outcomes of these properties across several key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have long been investigated for their anticancer properties, with many acting as inhibitors of protein kinases that are crucial for cancer cell growth and survival.[6][7][8] The introduction of iodine can further refine the potency and selectivity of these inhibitors.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[8][9] Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[8] The pyrazole scaffold is particularly effective at fitting into the ATP-binding pocket of many kinases, thereby blocking their activity.[1][5]

The 4-iodopyrazole moiety is a key building block for inhibitors of several important kinase families, including:

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of immune response and cell growth.[1] Its dysregulation is implicated in various cancers and autoimmune diseases. 4-Iodopyrazole serves as a versatile starting point for synthesizing potent and selective JAK inhibitors.[1]

-

c-Jun N-terminal Kinases (JNKs): These kinases are key regulators of apoptosis and inflammation.[5]

-

Other Kinase Targets: Iodinated pyrazoles have also been instrumental in developing inhibitors for other cancer-relevant kinases like c-Met, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[5]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the activity of selected pyrazole derivatives, highlighting the potency that can be achieved.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrazole-Thiazolidinone Hybrid | Lung Cancer (A549) | Moderate (31.01% inhibition) | [10] |

| Pyrazole-Isoxazole Hybrid | Breast Cancer (MCF-7) | 0.67–4.67 | [7] |

| Pyrazole Carbaldehyde Derivative | Breast Cancer (MCF-7) | 0.25 | [11] |

| Pyrazolo[1,5-a]pyrimidine | Lung Cancer (A549) | 42.79 | [11] |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl thiourea | Leukemia, Liver, Colon Cancer | Significant Activity | [4] |

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by iodinated pyrazole inhibitors.

Caption: Simplified kinase signaling pathway inhibited by an iodinated pyrazole derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[12][13]

Spectrum of Activity

Iodinated pyrazoles and related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15] For instance, certain pyrazole derivatives exhibit significant activity against Staphylococcus aureus, Escherichia coli, and Aspergillus niger.[14][16]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [16] |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [16] |

| Pyrazole Derivative 2 | Aspergillus niger | 1 | [16] |

| Hydrazone 21a | Fungal Strains | 2.9-7.8 | [13] |

| Hydrazone 21a | Bacterial Strains | 62.5-125 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the MIC of a test compound.

1. Preparation of Materials:

- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

- 96-well microtiter plates.

- Standardized microbial inoculum (e.g., 0.5 McFarland standard).

- Test compound (iodinated pyrazole derivative) dissolved in a suitable solvent (e.g., DMSO).

- Positive control (standard antibiotic) and negative control (broth only).

2. Serial Dilution:

- Dispense 100 µL of broth into all wells of the microtiter plate.

- Add 100 µL of the test compound stock solution to the first well of a row.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

3. Inoculation:

- Dilute the standardized microbial inoculum to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

- Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

4. Incubation:

- Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

5. Reading the Results:

- Visually inspect the wells for turbidity (microbial growth).

- The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Visualization

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[17] Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[16][17]

Mechanism of Action: COX-2 Inhibition

Many pyrazole-based anti-inflammatory drugs exert their effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[17] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.[17] By selectively targeting COX-2 over the related COX-1 enzyme, these drugs can reduce inflammation with a lower risk of gastrointestinal side effects.[17]

In Vivo and In Vitro Data

The anti-inflammatory potential of pyrazole derivatives is evaluated using both in vitro enzyme assays and in vivo models like the carrageenan-induced rat paw edema test.[18][19]

| Compound | Assay | Result | Reference |

| Compound 5s | Carrageenan-induced paw edema | 80.87% inhibition | [19] |

| Compound 5u | Carrageenan-induced paw edema | 80.63% inhibition | [19] |

| Compound 5s | In vitro COX-2 inhibition | IC50 = 2.51 µM | [19] |

| Compound 5u | In vitro COX-2 inhibition | IC50 = 1.79 µM | [19] |

| Compound N7 | Cotton granuloma test | 1.13 (relative activity to celecoxib) | [18] |

Other Notable Biological Activities

The versatility of the iodinated pyrazole scaffold extends beyond the activities detailed above. Research has indicated their potential in other therapeutic areas:

-

Cannabinoid Receptor Antagonists: A p-iodophenyl group at the 5-position of a pyrazole ring was found to be a key structural feature for potent and selective brain cannabinoid CB1 receptor antagonists.[20] These compounds have therapeutic potential in antagonizing the side effects of cannabinoids.[20] The iodinated nature of these compounds also offers utility as imaging agents for SPECT scans.[20]

-

Antituberculosis Activity: Pyrazole derivatives have been evaluated as inhibitors of Mycobacterium tuberculosis CYP121A1, showing promise as potential new treatments for tuberculosis.[21]

Conclusion and Future Perspectives

Iodinated pyrazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The strategic placement of an iodine atom serves as both a powerful tool for synthetic diversification and a key modulator of biological activity. The evidence presented in this guide underscores their significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Deeper exploration of how the position and electronic environment of the iodine atom influence target binding and selectivity.

-

Mechanism of Action Elucidation: Moving beyond primary target inhibition to understand the broader effects on cellular signaling networks.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

-

Development of Novel Synthetic Methodologies: Creating more efficient and environmentally friendly methods for the synthesis and functionalization of iodinated pyrazoles.[22][23]

The iodinated pyrazole scaffold is poised to remain a fertile ground for the discovery of novel therapeutics for years to come.

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )

- 4-iodopyrazole in the synthesis of kinase inhibitors. Benchchem. (URL: )

- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. (URL: [Link])

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. (URL: [Link])

-

Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity. ResearchGate. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL: [Link])

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. (URL: [Link])

-

Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. (URL: [Link])

-

A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. (URL: [Link])

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. (URL: [Link])

-

Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. (URL: [Link])

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. (URL: [Link])

-

Some iodinated pyrazole derivatives. Journal of the Chemical Society C - RSC Publishing. (URL: [Link])

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega - ACS Publications. (URL: [Link])

-

Synthesis and Biological Evaluation of Pyrazole Derivatives. MDPI. (URL: [Link])

-

Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. (URL: [Link])

-

Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. (URL: [Link])

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. (URL: [Link])

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. (URL: [Link])

-

Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed. (URL: [Link])

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. (URL: [Link])

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. (URL: [Link])

-

Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. ResearchGate. (URL: [Link])

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis. (URL: [Link])

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. (URL: [Link])

-

Synthesis of iodinated pyrazoles. ResearchGate. (URL: [Link])

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. (URL: [Link])

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. (URL: [Link])

-

Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. srrjournals.com [srrjournals.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 10. ijnrd.org [ijnrd.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. sciforum.net [sciforum.net]

- 23. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Enzyme Inhibitors

Introduction

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions have established it as a "privileged scaffold"—a molecular framework that is recurrently found in potent and selective bioactive compounds.[1][2] Pyrazole-containing molecules are not a recent novelty; they are the core of numerous FDA-approved drugs, from the anti-inflammatory celecoxib to a suite of life-saving protein kinase inhibitors used in oncology, such as crizotinib and ruxolitinib.[3][4]

The remarkable versatility of the pyrazole scaffold allows it to target a wide array of enzymes, including kinases, cyclooxygenases, and various oxidoreductases, making it relevant across therapeutic areas like cancer, inflammation, and metabolic diseases.[5][6][7] This guide moves beyond a simple catalog of these inhibitors. As a Senior Application Scientist, my objective is to provide an in-depth exploration of the fundamental mechanisms that govern their inhibitory action. We will dissect the causality behind their efficacy, examining the specific, non-covalent interactions that dictate their binding to an enzyme's active site. Furthermore, this guide will detail the robust, self-validating experimental workflows that researchers in drug development employ to characterize these mechanisms, from initial kinetic analysis to definitive structural elucidation.

Part 1: The Pyrazole Scaffold - A Foundation for Versatile Inhibition

The success of the pyrazole ring in drug design is not accidental; it is a direct result of its inherent physicochemical properties. Understanding these characteristics is fundamental to appreciating its role as a superior pharmacophore.

Key Physicochemical Properties

The pyrazole ring is an aromatic system with six delocalized π-electrons. Its structure includes a "pyrrole-like" nitrogen atom (N1), which is a hydrogen bond donor, and a "pyridine-like" nitrogen atom (N2), which is a hydrogen bond acceptor.[8] This dual capacity for hydrogen bonding is a critical feature that allows it to form strong and specific interactions within an enzyme's active site.

Furthermore, pyrazole exhibits prototrophic tautomerism, where the proton on the N1 nitrogen can migrate to the N2 position, a property that can influence its binding orientation and interactions.[7] With a pKa of approximately 2.5, the pyrazole ring is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), meaning it is typically uncharged at physiological pH, which aids in cell membrane permeability.[9]

The Role of Pyrazole as a Bioisostere

In drug design, a common strategy is to replace a specific functional group with another that retains similar biological activity but offers improved physicochemical properties. This is the concept of bioisosterism. The pyrazole ring is an excellent bioisostere for other aromatic rings like benzene or even heterocycles like phenol.[10] This substitution can lead to several advantages:

-

Improved Solubility: The presence of the nitrogen atoms can increase the polarity of a molecule compared to a simple phenyl ring, often improving aqueous solubility.[10]

-

Enhanced Metabolic Stability: Replacing a metabolically vulnerable phenyl group with a pyrazole can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Novel Interaction Points: The hydrogen-bonding capabilities of the pyrazole's nitrogen atoms provide interaction points not available with a simple benzene ring, potentially increasing binding affinity and selectivity.[9]

Part 2: Core Mechanisms of Enzyme Inhibition by Pyrazole Derivatives

The inhibitory action of pyrazole-based compounds is best understood by examining their interactions with specific enzyme families. The following sections detail the mechanisms for several key therapeutic targets, using well-established drugs as case studies.

Protein Kinase Inhibition: An ATP-Competitive Mechanism

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the transfer of a phosphate group from ATP to a protein substrate.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][12]

Mechanism of Action: The vast majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors .[10] The kinase active site contains a highly conserved "hinge region" that forms hydrogen bonds with the adenine ring of ATP. The pyrazole scaffold is exceptionally adept at mimicking this interaction. The planar pyrazole ring fits neatly into the ATP-binding pocket, and its nitrogen atoms form one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, effectively blocking ATP from binding and halting the phosphorylation process.[10][13]

Case Study: Crizotinib (ALK/ROS1/c-MET Inhibitor) Crizotinib is an FDA-approved drug for the treatment of certain types of non-small cell lung cancer. Its pyrazole core is central to its mechanism. It occupies the ATP-binding site of the ALK kinase, where the pyrazole ring forms key hydrogen bonds with the hinge region, anchoring the molecule in place and preventing the enzyme from functioning.[4][14]

Diagram: ATP-Competitive Inhibition by a Pyrazole Inhibitor

Caption: Pyrazole inhibitor competes with ATP for the kinase hinge region.

Cyclooxygenase (COX) Inhibition: A Basis for Selectivity

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which mediate inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), and COX-2, which is induced during inflammation.[15]

Mechanism of Action: Pyrazole-based anti-inflammatory drugs like Celecoxib are renowned for their selective inhibition of COX-2 . This selectivity is rooted in a key structural difference between the two enzyme isoforms. The active site of COX-2 contains a large, hydrophobic side pocket that is absent in the narrower active site of COX-1. The bulky substituents often attached to the pyrazole core of selective inhibitors are designed to fit snugly into this side pocket. This binding orientation is not possible in COX-1 due to steric hindrance, thus conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16]

Case Study: Celecoxib (COX-2 Selective Inhibitor) Celecoxib, a widely prescribed anti-inflammatory drug, features a diaryl-substituted pyrazole core. One of its phenyl rings is decorated with a sulfonamide group that is crucial for its mechanism. This sulfonamide moiety inserts into the hydrophilic side pocket of the COX-2 active site, forming a hydrogen bond with His-90, while the rest of the molecule occupies the main channel, blocking substrate access.[2][3]

Diagram: Basis of COX-2 Selectivity

Caption: Bulky pyrazole inhibitors selectively fit into the larger COX-2 side pocket.

Xanthine Oxidase Inhibition: A Mixed-Type Mechanism

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout.[17]

Mechanism of Action: While some XO inhibitors are purely competitive, several potent pyrazolone derivatives exhibit a mixed-type inhibition pattern.[18][19] This means the inhibitor can bind to both the free enzyme (competing with the substrate) and the enzyme-substrate (ES) complex, albeit with different affinities. This dual-binding capability can lead to very effective inhibition. Molecular docking and kinetic studies have shown that pyrazolone inhibitors can interact with key residues in the XO active site, such as Arg880 and Thr1010, through salt bridges and hydrogen bonds, stabilizing the enzyme-inhibitor complex.[18][19]

Alcohol Dehydrogenase Inhibition: A Classic Competitive Model

Alcohol dehydrogenase (ADH) is the primary enzyme responsible for the metabolism of ethanol. Pyrazole itself is a classic, potent inhibitor of ADH and has been a foundational tool for studying its mechanism.[20][21]

Mechanism of Action: Pyrazole is a textbook example of a competitive inhibitor for ADH.[22] The active site of ADH contains a catalytic zinc ion that is essential for its function. Pyrazole directly coordinates with this zinc ion through its N2 atom, effectively mimicking the binding of the alcohol substrate's hydroxyl group.[20] This action physically blocks the substrate from accessing the catalytic center. This binding is stabilized by the formation of an abortive ternary complex, consisting of the enzyme, the reduced cofactor (NAD+), and the pyrazole inhibitor.[23]

Part 3: Experimental Workflow for Characterizing Pyrazole Inhibitors

Elucidating the precise mechanism of a novel inhibitor is a multi-step process where each stage provides data that validates the next. This workflow ensures scientific rigor and builds a comprehensive understanding of the inhibitor's action.

Diagram: Workflow for Inhibitor Mechanism Characterization

Caption: A four-step workflow for characterizing enzyme inhibitors.

Step 1: Potency Determination (Biochemical Assays)

Causality: The first essential question is "how potent is the inhibitor?". An IC₅₀ (half-maximal inhibitory concentration) value provides a quantitative measure of a drug's potency. It is a critical parameter for initial compound screening and for comparing the relative potencies of different analogs in a chemical series.

Experimental Protocol: Spectrophotometric Enzyme Assay

-

Reagent Preparation: Prepare a buffered solution (e.g., 50 mM phosphate buffer, pH 7.5) containing the purified target enzyme at a fixed concentration and its specific substrate.[24] Prepare serial dilutions of the pyrazole inhibitor stock solution.

-

Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor. Include a "no inhibitor" control and a "no enzyme" blank.

-

Initiation: Start the reaction by adding the substrate to all wells.

-

Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength (e.g., 293 nm for uric acid formation by xanthine oxidase) using a plate reader.[24] The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

-

Data Analysis: Plot the reaction rate as a percentage of the control (100%) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Step 2: Elucidating the Mode of Inhibition (Enzyme Kinetics)

Causality: The IC₅₀ value is dependent on substrate concentration. To understand the true mechanism, we must determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive). This provides a deeper, substrate-independent measure of inhibitor affinity and clarifies how the inhibitor interacts with the enzyme.

Experimental Protocol: Michaelis-Menten & Lineweaver-Burk Analysis

-

Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied. Typically, one would use several fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ) and for each, vary the substrate concentration over a wide range (e.g., 0.1x Kₘ to 10x Kₘ).

-

Data Acquisition: Run the enzymatic assays as described in Step 1 for each condition to determine the initial reaction rates (V₀).

-

Data Analysis:

-

Plot V₀ versus substrate concentration [S] for each inhibitor concentration to generate Michaelis-Menten curves.

-

Transform the data by plotting 1/V₀ versus 1/[S] to generate a Lineweaver-Burk plot.[25]

-

Interpretation:

-

Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect on the y-axis. Apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.

-

Non-competitive Inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases, while Kₘ remains unchanged.

-

Mixed-Type Inhibition: Lines intersect in the second quadrant (off-axis). Both apparent Kₘ and Vₘₐₓ change.

-

-

-

Kᵢ Calculation: The Kᵢ can be calculated from the changes in the apparent Kₘ or Vₘₐₓ values.

Data Presentation: Sample Kinetic Parameters

| Inhibitor | Type of Inhibition | Kᵢ (nM) |

| Compound A | Competitive | 15 |

| Compound B | Mixed-Type | 55 |

| Compound C | Non-competitive | 120 |

Step 3: Visualizing the Molecular Interaction (Structural & Computational)

Causality: Kinetic data proposes a model of interaction. The "gold standard" for validating this model is to visualize the inhibitor physically bound to the enzyme. This confirms the binding site and reveals the precise atomic interactions (hydrogen bonds, hydrophobic contacts) responsible for the inhibitor's affinity and selectivity.

Methodologies:

-

X-Ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the pyrazole inhibitor within the enzyme's active site.[26] The process involves co-crystallizing the inhibitor with the purified target protein and then analyzing the resulting diffraction pattern. This provides definitive proof of the binding mode.

-

Molecular Docking: When a crystal structure is not available, computational docking can be used to predict the binding pose of the inhibitor.[27] An algorithm places the inhibitor into the known structure of the enzyme's active site in various conformations and scores them based on predicted binding energy. This can generate strong hypotheses about key interactions that can then be tested via site-directed mutagenesis.

Step 4: Confirming Cellular Activity and Selectivity

Causality: A potent biochemical inhibitor is only useful if it can reach its target in a complex cellular environment and exert the desired effect without significant off-target activity. Cell-based assays are the crucial bridge from in vitro activity to in vivo potential.

Experimental Protocol: Cellular Target Engagement Assay (e.g., for Kinases)

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line that overexpresses the target kinase) in appropriate media.

-

Inhibitor Treatment: Treat the cells with varying concentrations of the pyrazole inhibitor for a defined period.

-

Cell Lysis: Harvest and lyse the cells to release the proteins.

-

Target Analysis (Western Blot): Use Western blotting to measure the phosphorylation status of a known downstream substrate of the target kinase.[13] A successful inhibitor will show a dose-dependent decrease in the level of the phosphorylated substrate, while the total amount of the substrate protein remains unchanged.

-

Selectivity Profiling: To ensure the inhibitor is not acting broadly, its activity is often tested against a panel of related enzymes (e.g., a kinase panel). High selectivity is a key attribute of a promising drug candidate.